REACTION_CXSMILES
|
[CH3:1][CH:2]([C:4]1[CH:5]=[C:6]([CH:10]=[C:11]([CH:17]([CH3:19])[CH3:18])[C:12]=1[O:13]C(C)C)C(O)=O)[CH3:3].O(C1C=CC(C(O)=O)=CC=1)C1C=CC(C(O)=O)=CC=1>CCOCC>[CH:17]([C:11]1[CH:10]=[CH:6][CH:5]=[C:4]([CH:2]([CH3:3])[CH3:1])[C:12]=1[OH:13])([CH3:19])[CH3:18]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)C=1C=C(C(=O)O)C=C(C1OC(C)C)C(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O(C1=CC=C(C(=O)O)C=C1)C1=CC=C(C(=O)O)C=C1
|
Name
|
Formula IV
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
the monoalkylated impurity 4-hydroxy-3-(propan-2-yl)benzoic acid of Formula VI and subsequently (a) washing with toluene at basic pH
|
Type
|
CUSTOM
|
Details
|
to remove the ether impurity 3,5-di(propan-2-yl)-4-(propan-2-yloxy)benzoic acid of Formula V
|
Type
|
WASH
|
Details
|
(b) washing with hot water
|
Type
|
CUSTOM
|
Details
|
to remove dimer impurity 4,4′-oxydibenzoic acid of Formula IV
|
Type
|
WASH
|
Details
|
(c) washing with methanol-water mixture
|
Type
|
CUSTOM
|
Details
|
to remove
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C1=C(C(=CC=C1)C(C)C)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |